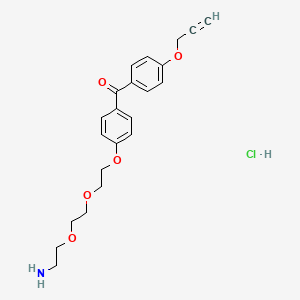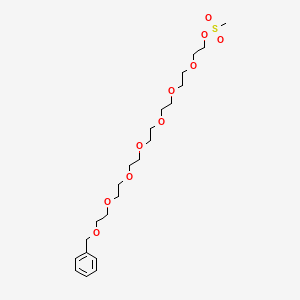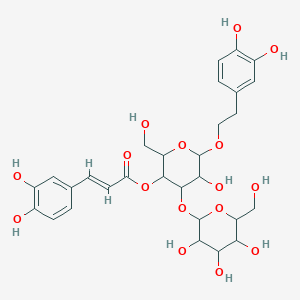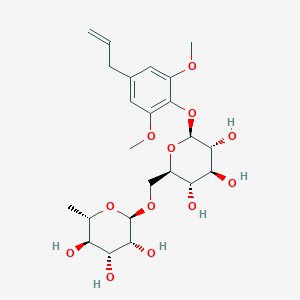
(4-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone hydrochloride is a trifunctional building block used in chemical probe synthesis. This compound contains a light-activated benzophenone, an alkyne tag, and an amine synthetic handle, making it a versatile tool in chemical biology experiments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone hydrochloride involves multiple steps. The key steps include the formation of the benzophenone core, the attachment of the alkyne and amine groups, and the final hydrochloride salt formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
(4-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The benzophenone core can be oxidized to form different derivatives.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., amines or thiols). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired products .
Major Products
Major products formed from these reactions include various benzophenone derivatives, alkyne-reduced compounds, and substituted amine derivatives .
Aplicaciones Científicas De Investigación
(4-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone hydrochloride is widely used in scientific research, including:
Chemistry: As a building block for synthesizing complex molecules and chemical probes.
Biology: For studying protein interactions and cellular processes using photoaffinity labeling.
Medicine: In drug discovery and development for identifying molecular targets and pathways.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The compound exerts its effects through UV light-induced covalent modification of biological targets. The benzophenone core absorbs UV light, generating a reactive species that forms covalent bonds with nearby molecules. The alkyne tag allows for further functionalization, while the amine handle facilitates attachment to ligands or pharmacophores .
Comparación Con Compuestos Similares
Similar Compounds
- (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
- Hydroxyl di-benzophenone (PEG)3 alkyne
- Amino-PEG4-alkyne
Uniqueness
Compared to similar compounds, (4-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone hydrochloride offers a unique combination of a light-activated benzophenone, an alkyne tag, and an amine handle. This trifunctional nature enhances its versatility and effectiveness in chemical biology experiments .
Propiedades
Fórmula molecular |
C22H26ClNO5 |
|---|---|
Peso molecular |
419.9 g/mol |
Nombre IUPAC |
[4-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]phenyl]-(4-prop-2-ynoxyphenyl)methanone;hydrochloride |
InChI |
InChI=1S/C22H25NO5.ClH/c1-2-12-27-20-7-3-18(4-8-20)22(24)19-5-9-21(10-6-19)28-17-16-26-15-14-25-13-11-23;/h1,3-10H,11-17,23H2;1H |
Clave InChI |
UHKZPTZAXVJWMN-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCOCCOCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[(2S)-2-acetamido-4-methylpentanamido]-4-methyl-N-[(2R)-1-oxohexan-2-yl]pentanamide](/img/structure/B11936038.png)
![[(2R,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoyl-methylamino]propanoate](/img/structure/B11936042.png)

![8,20-dibromo-12,12,24,24-tetrakis(4-octylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B11936069.png)


![(3R)-3-cyclopropyl-3-[3-[[3-(5,5-dimethylcyclopenten-1-yl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]phenyl]propanoic acid](/img/structure/B11936084.png)
![[(2R)-3-octadecanoyloxy-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936095.png)
![3-[(1,6-dimethyl-2-prop-1-enyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl)-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione](/img/structure/B11936103.png)


![2-[2,2-Dimethyl-7-oxo-6(S)-[3-phenyl-2(S)-sulfanylpropanamido]hexahydro-1H-azepin-1-yl]acetic acid](/img/structure/B11936120.png)
![6-[6-(2-hexyldecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 2-hexyldecanoate](/img/structure/B11936128.png)

